molecular formula C14H22ClNO4 B4990433 3-(Diethylamino)propyl 3,4-dihydroxybenzoate;hydrochloride

3-(Diethylamino)propyl 3,4-dihydroxybenzoate;hydrochloride

Cat. No.: B4990433
M. Wt: 303.78 g/mol
InChI Key: RVHLCIBAEPFNFS-UHFFFAOYSA-N
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Description

3-(Diethylamino)propyl 3,4-dihydroxybenzoate;hydrochloride is a chemical compound with the molecular formula C14H22ClNO3. It is known for its unique structure, which includes a diethylamino group and a dihydroxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)propyl 3,4-dihydroxybenzoate;hydrochloride typically involves the reaction of 3,4-dihydroxybenzoic acid with 3-(diethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated using automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl 3,4-dihydroxybenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Diethylamino)propyl 3,4-dihydroxybenzoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propyl 3,4-dihydroxybenzoate;hydrochloride involves its interaction with various molecular targets. The dihydroxybenzoate moiety can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The diethylamino group may interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzoic acid: Shares the dihydroxybenzoate moiety but lacks the diethylamino group.

    3-(Dimethylamino)propyl 3,4-dihydroxybenzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Ethyl 3,4-dihydroxybenzoate: Contains an ethyl ester group instead of the diethylamino group.

Uniqueness

3-(Diethylamino)propyl 3,4-dihydroxybenzoate;hydrochloride is unique due to the presence of both the diethylamino group and the dihydroxybenzoate moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(diethylamino)propyl 3,4-dihydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4.ClH/c1-3-15(4-2)8-5-9-19-14(18)11-6-7-12(16)13(17)10-11;/h6-7,10,16-17H,3-5,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHLCIBAEPFNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C1=CC(=C(C=C1)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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